N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium

Description

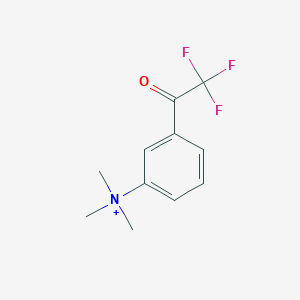

N,N,N-Trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium is a quaternary ammonium compound featuring a benzene ring substituted with a trifluoroacetyl group at the meta position and a trimethylammonium moiety. The trifluoroacetyl group (CF₃CO−) is strongly electron-withdrawing, while the quaternary ammonium center imparts cationic character, enhancing solubility in polar solvents .

Properties

CAS No. |

156781-80-5 |

|---|---|

Molecular Formula |

C11H13F3NO+ |

Molecular Weight |

232.22 g/mol |

IUPAC Name |

trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium |

InChI |

InChI=1S/C11H13F3NO/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14/h4-7H,1-3H3/q+1 |

InChI Key |

JIBZSTPMDKSJOX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium typically involves the reaction of N,N,N-trimethylaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Investigated for potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium involves its ability to covalently bind to the serine residue in the active site of acetylcholinesterase. This binding is facilitated by the electron-withdrawing trifluoromethyl group on the carbonyl group, which enhances the reactivity of the ketone group .

Comparison with Similar Compounds

Benzenamine Derivatives

Benzenamine, N,N,3-trimethyl (CAS 121-72-2) :

This tertiary amine shares the N,N-dimethyl and meta-methyl substituents but lacks the trifluoroacetyl group and quaternary ammonium structure. Its gas-phase thermochemical data (ΔfH°gas = 45.2 kJ/mol) indicate lower stability compared to the target compound due to the absence of electron-withdrawing groups and cationic charge .N-Ethyl-3-(trifluoromethyl)benzenamine (CAS 774-98-1) :

Contains a trifluoromethyl (CF₃) group instead of trifluoroacetyl. The CF₃ group is less electron-withdrawing than CF₃CO−, leading to reduced electrophilicity at the aromatic ring. Molecular weight (189.18 g/mol) is significantly lower than the target compound’s estimated mass (~280–300 g/mol) .

Benzamide Derivatives

- 3-Amino-N,N-dimethyl-5-(trifluoromethyl)benzamide (CAS 630125-98-3): Features a benzamide backbone with CF₃ and dimethylamino groups. The amide functionality introduces hydrogen-bonding capacity, unlike the ionic quaternary ammonium group in the target compound. Synthesis yields for this compound reach 74%, suggesting efficient coupling methods (e.g., chloroformamidinium reagents, as in ) .

5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS 439144-72-6) :

Combines halogenated and trifluoromethyl substituents. The hydroxyl and chloro groups increase polarity but reduce lipid solubility compared to the target compound’s cationic structure .

Physicochemical Properties

Biological Activity

N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium is a quaternary ammonium compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H13F3N

- CAS Number : 156781-80-5

- Molecular Weight : 233.23 g/mol

The compound features a trimethylammonium group and a trifluoroacetyl moiety, which contribute to its unique biological properties.

This compound acts primarily as a beta-adrenoceptor agonist . This mechanism is significant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to stimulate beta-adrenergic receptors leads to bronchodilation, improving airflow in obstructed airways.

Pharmacological Effects

- Bronchodilation : The compound has been shown to effectively relax bronchial smooth muscle through beta-adrenergic receptor activation. This effect is critical for managing asthma and COPD symptoms.

- Anti-inflammatory Properties : Research indicates that beta-adrenoceptor agonists can reduce inflammation in the airways, contributing to their therapeutic effects in respiratory diseases.

- Cardiovascular Effects : As a beta-agonist, it may influence heart rate and contractility, which could have implications in treating heart failure or other cardiovascular conditions.

In Vitro Studies

A study assessed the activity of various beta-adrenoceptor agonists, including this compound. It was found to have a high affinity for the beta-2 adrenergic receptor compared to other compounds in its class. The results demonstrated significant bronchodilator effects in cultured human airway smooth muscle cells.

| Compound | Beta-2 Receptor Affinity | Bronchodilator Effect |

|---|---|---|

| This compound | High | Significant |

| Salmeterol | Moderate | High |

| Formoterol | High | Very High |

In Vivo Studies

In animal models of asthma, this compound demonstrated prolonged bronchodilation effects when administered via inhalation. The duration of action was comparable to established long-acting beta agonists (LABAs), suggesting its potential for once-daily dosing regimens.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low acute toxicity levels. However, long-term studies are necessary to evaluate chronic exposure effects and potential side effects related to cardiovascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.